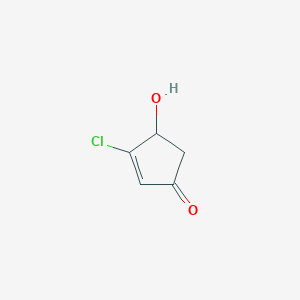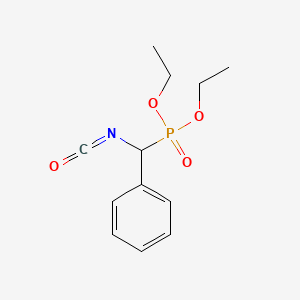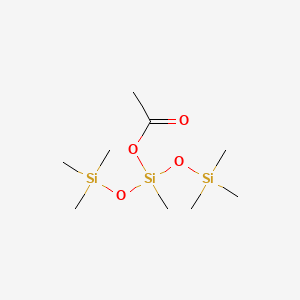
Phthalimide, 4-nitro-N-trichloromethylthio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalimide, 4-nitro-N-trichloromethylthio- is an organic compound with the molecular formula C9H4Cl3NO2S. It is a derivative of phthalimide, where a nitro group and a trichloromethylthio group are attached to the phthalimide core. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phthalimide, 4-nitro-N-trichloromethylthio- can be synthesized through a multi-step process. The synthesis typically involves the nitration of phthalimide to introduce the nitro group, followed by the introduction of the trichloromethylthio group. The nitration process involves cooling fuming nitric acid to below 5°C, slowly adding concentrated sulfuric acid dropwise, and controlling the temperature to 10-13°C. Phthalimide is then added, and the mixture is left at room temperature overnight. The resulting product is precipitated by pouring the mixture into ice water .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and subsequent functionalization steps. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phthalimide, 4-nitro-N-trichloromethylthio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the nitro group or other functional groups present in the compound.
Substitution: The trichloromethylthio group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Phthalimide, 4-nitro-N-trichloromethylthio- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of fungicides and other agrochemicals
Mécanisme D'action
The mechanism of action of Phthalimide, 4-nitro-N-trichloromethylthio- involves its interaction with specific molecular targets. The trichloromethylthio group can react with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The nitro group may also play a role in the compound’s reactivity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide: The parent compound, used as a precursor in various chemical reactions.
Folpet: A phthalimide-derived fungicide with a trichloromethylthio group.
Captan: Another fungicide structurally related to Folpet, with similar functional groups.
Uniqueness
Phthalimide, 4-nitro-N-trichloromethylthio- is unique due to the presence of both a nitro group and a trichloromethylthio group, which confer distinct chemical and biological properties. These functional groups make it versatile for various applications in research and industry.
Propriétés
| 73771-08-1 | |
Formule moléculaire |
C9H3Cl3N2O4S |
Poids moléculaire |
341.6 g/mol |
Nom IUPAC |
4-nitro-2-(trichloromethylsulfanyl)isoindole-1,3-dione |
InChI |
InChI=1S/C9H3Cl3N2O4S/c10-9(11,12)19-13-7(15)4-2-1-3-5(14(17)18)6(4)8(13)16/h1-3H |
Clé InChI |
RCPLHWOKWNLFBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)SC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B14453505.png)


